molecular formula C17H15N3O B2406065 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2097915-18-7

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2406065
CAS No.: 2097915-18-7
M. Wt: 277.327
InChI Key: NPILEFMMHYAFEF-UHFFFAOYSA-N
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Description

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide (CAS: 2097915-18-7) is a benzamide derivative with the molecular formula C₁₇H₁₅N₃O and a molecular weight of 277.32 g/mol . The compound features a cyano (-CN) group at the 3-position of the benzamide ring and a 6-cyclopropyl-substituted pyridinylmethyl moiety as the amine component. This structural configuration introduces unique electronic and steric properties, making it a candidate for research in drug discovery or materials science. The compound is marketed under the identifier BK68818 and is strictly designated for non-human/animal research purposes .

Properties

IUPAC Name

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-9-12-2-1-3-15(8-12)17(21)20-11-13-4-7-16(19-10-13)14-5-6-14/h1-4,7-8,10,14H,5-6,11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPILEFMMHYAFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=C2)CNC(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Chemical Reactions Analysis

3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include active methylene reagents, which can lead to the formation of heterocyclic compounds . The major products formed from these reactions are often biologically active heterocyclic moieties .

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of Aldosterone Synthase

One of the most significant applications of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is its potential role as an inhibitor of aldosterone synthase (CYP11B2). This enzyme is crucial in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. Inhibition of CYP11B2 can lead to decreased production of aldosterone, thereby lowering arterial blood pressure and potentially treating hypertension.

2. Anti-inflammatory Properties

Research indicates that compounds similar to this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases .

3. Anticancer Potential

Some studies have suggested that this compound may possess anticancer properties by interfering with specific cellular pathways involved in tumor growth and proliferation. Further research is needed to elucidate these mechanisms and confirm its efficacy in cancer treatment.

Agricultural Applications

1. Pesticidal Activity

The compound has been explored for its potential use as a pesticide. Its structural characteristics may allow it to act effectively against various agricultural pests, contributing to crop protection strategies. The development of derivatives based on this compound could enhance its effectiveness and reduce environmental impact compared to traditional pesticides .

Chemical Synthesis Applications

1. Precursor for Heterocyclic Compounds

In synthetic organic chemistry, this compound serves as a valuable precursor for synthesizing various heterocyclic compounds. These compounds are often utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities .

Case Study 1: Aldosterone Synthase Inhibition

A study conducted on the effects of similar compounds on CYP11B2 demonstrated a significant reduction in aldosterone levels in vitro. The findings suggest that this compound may have similar properties, warranting further investigation into its pharmacological potential.

Case Study 2: Pesticidal Efficacy

In agricultural trials, derivatives of benzamide compounds were tested against common pests. The results indicated that certain modifications enhanced their pesticidal activity, suggesting that this compound could be developed into effective pest control agents .

Mechanism of Action

The mechanism of action of 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and carbonyl functions enable it to participate in various biochemical reactions, leading to its biological effects . The exact molecular targets and pathways involved are still under investigation, but its potential as a therapeutic agent is being actively explored.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 3-cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide and two related benzamide derivatives:

Compound Name Benzamide Substituent Amine Part Molecular Weight Key Features Applications
This compound 3-cyano 6-cyclopropylpyridin-3-ylmethyl 277.32 Cyano, cyclopropyl Research (e.g., drug discovery)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl ~193 (estimated) Methyl, hydroxyl, bidentate Metal-catalyzed reactions
N-(6-Methoxypyridin-3-yl)benzamide (3k) None (plain benzamide) 6-methoxypyridin-3-yl 229.10 Methoxy, pyridine Organic synthesis
Key Observations:

Substituent Effects on Electronic Properties: The cyano group in the target compound is strongly electron-withdrawing, which may enhance binding affinity in enzyme inhibition studies (e.g., kinase targets) compared to the methyl (electron-donating) group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Steric and Lipophilicity Considerations :

  • The cyclopropyl group on the pyridine ring in the target compound adds steric bulk and hydrophobicity, which may improve metabolic stability and membrane permeability compared to the polar hydroxyl group in ’s compound .
  • The absence of substituents on the benzamide ring of 3k simplifies its reactivity profile, favoring synthetic versatility .

Biological Activity

3-Cyano-N-[(6-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound with the molecular formula C17H15N3O and a molecular weight of approximately 277.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of hormone synthesis and possible therapeutic applications.

The primary mechanism of action for this compound appears to involve the inhibition of aldosterone synthase (CYP11B2). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance. By inhibiting this enzyme, the compound may lower arterial blood pressure and affect various biochemical pathways associated with cardiovascular health .

In Vitro Studies

In vitro assays have demonstrated that compounds similar to this compound can modulate the production of pro-inflammatory cytokines. For instance, studies on related compounds have shown significant reductions in cytokine levels such as IL-1β and TNFα in macrophage cultures, indicating potential anti-inflammatory properties .

In Vivo Studies

Animal models have been employed to assess the biological activity of this compound. In particular, studies utilizing models of induced inflammation (e.g., zymosan-induced peritonitis) have shown that similar compounds can significantly reduce edema and leukocyte migration, suggesting a robust anti-inflammatory effect .

Case Studies

  • Anti-inflammatory Activity : A study investigated the effects of related compounds on paw edema induced by Complete Freund's Adjuvant (CFA). The results indicated a significant reduction in edema at various doses, comparable to standard anti-inflammatory drugs like dexamethasone .
  • Cardiovascular Impact : Research focusing on aldosterone synthase inhibitors has highlighted the potential for these compounds to manage hypertension effectively. The modulation of RAAS through inhibition of CYP11B2 may lead to beneficial cardiovascular outcomes.

Comparative Analysis

The biological activity of this compound can be compared with other compounds targeting similar pathways:

Compound NameMechanism of ActionKey Findings
3-Cyano-N-(6-methylpyridin-2-yl)benzamideAldosterone synthase inhibitionReduced blood pressure in models
JMPR-01Anti-inflammatory via cytokine modulationSignificant reduction in IL-1β and TNFα levels
2-Cyano-N,3-diphenylacrylamideAnti-inflammatory through multiple pathwaysEffective in CFA-induced edema models

Q & A

Q. How does X-ray crystallography confirm the compound’s solid-state structure?

  • Methodological Answer : Grow single crystals via slow evaporation in ethanol/water. Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Compare bond lengths/angles with DFT-optimized geometries .

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